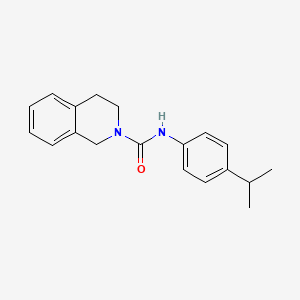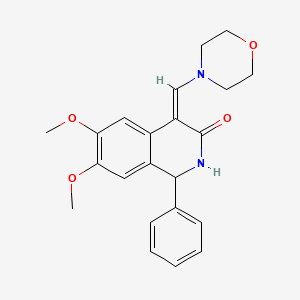![molecular formula C18H25NO2 B5344867 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)
8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that belongs to the spirocyclic class of compounds. It has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. 6]undecan-9-one.
Mecanismo De Acción
The mechanism of action of 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it has been suggested that the compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain. Additionally, it has been suggested that the compound may modulate the activity of other neurotransmitter systems, such as the dopaminergic and cholinergic systems.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, it has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of neurodegenerative diseases. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its neuroprotective properties, which make it a useful tool for studying neurodegenerative diseases and their underlying mechanisms. Additionally, its potential use as a tool in neuroscience research makes it a valuable compound for investigating neurotransmitter systems and receptor function. However, one limitation of using this compound is its limited availability and high cost, which may restrict its use in some lab settings.
Direcciones Futuras
There are several future directions for research on 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter systems and receptor function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function and plasticity.
Métodos De Síntesis
The synthesis of 8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 3-phenylpropyl chloride, followed by the addition of 1,2-epoxyoctane. The resulting product is then treated with acetic anhydride and sodium acetate to yield the final compound. The yield of the synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been studied for its potential applications in scientific research. It has been found to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter systems and receptor function.
Propiedades
IUPAC Name |
9-(3-phenylpropyl)-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-17-9-11-18(10-5-15-21-18)12-14-19(17)13-4-8-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBLNHNYZNLVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CCCC3=CC=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)

![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)


![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-[4-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5344873.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)